molecular formula C11H10BrN B3266224 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 420802-56-8

5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B3266224
CAS No.: 420802-56-8
M. Wt: 236.11 g/mol
InChI Key: OBZLZOLGKNHTNA-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a brominated heterocyclic compound with the molecular formula C11H10BrN and is a versatile intermediate in organic synthesis and drug discovery . The bromine atom at the 5-position of the indole ring system makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal for creating more complex molecular architectures . This reactivity is exploited in the synthesis of phytoalexins and other spiroindole derivatives with demonstrated investigational biological activities . Furthermore, the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of potential therapeutics . This compound is an essential precursor in the formal synthesis of complex alkaloids and pharmaceutically relevant molecules . Research indicates that derivatives based on similar tetrahydrocyclopenta[b]indole scaffolds are being investigated as modulators of sphingosine 1-phosphate receptors (S1PRs) for the potential treatment of autoimmune and inflammatory disorders, such as multiple sclerosis, rheumatoid arthritis, and psoriasis . The presence of the bromine atom facilitates further functionalization, allowing researchers to explore structure-activity relationships and develop novel bioactive compounds . Indole derivatives, as a class, exhibit a broad spectrum of research applications, including antiviral, anti-inflammatory, and anticancer activities, highlighting the significance of this intermediate . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZLZOLGKNHTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Bromo 1,2,3,4 Tetrahydrocyclopenta B Indole

Retrosynthetic Analysis of the 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole Framework

Retrosynthetic analysis of this compound suggests two principal disconnection strategies. The most straightforward approach involves a late-stage functionalization, where the carbon-bromine bond is disconnected first. This identifies 1,2,3,4-tetrahydrocyclopenta[b]indole (B42744) as the immediate precursor, which would undergo an electrophilic aromatic substitution to introduce the bromine atom at the C5 position. This strategy relies on the inherent nucleophilicity of the indole (B1671886) core and the ability to control the regioselectivity of the bromination reaction.

A further disconnection of the 1,2,3,4-tetrahydrocyclopenta[b]indole core itself points to several well-established indole synthesis methodologies. Breaking the C4-C4a and N8-C8a bonds, characteristic of the Fischer indole synthesis, leads back to cyclopentanone (B42830) and a phenylhydrazine (B124118) derivative. Alternatively, disconnections suitable for transition-metal-catalyzed cyclizations can be envisioned, for instance, by breaking the C4-C4a bond of a suitably functionalized 2-alkenyl or 2-alkynyl aniline (B41778) precursor.

The second major retrosynthetic strategy involves incorporating the bromine atom from the outset. researchgate.net This path begins with a brominated starting material, such as 4-bromophenylhydrazine or 4-bromoaniline. Subsequent construction of the fused five-membered ring onto this pre-functionalized aromatic core would then yield the target molecule directly. While this approach avoids the final regioselectivity challenge of bromination, it requires that all subsequent reactions are compatible with the bromo substituent.

Established Synthetic Routes to the 1,2,3,4-Tetrahydrocyclopenta[b]indole Core

The synthesis of the core 1,2,3,4-tetrahydrocyclopenta[b]indole structure is a critical step, and several robust methods have been developed for this purpose.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. wikipedia.org The reaction produces the aromatic heterocycle from a phenylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgnih.gov In the context of the 1,2,3,4-tetrahydrocyclopenta[b]indole core, the synthesis involves the acid-catalyzed reaction between phenylhydrazine and cyclopentanone. youtube.com

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the condensation of phenylhydrazine and cyclopentanone.

Tautomerization of the phenylhydrazone to its corresponding enamine isomer.

A iajps.comiajps.com-sigmatropic rearrangement (aza-Cope rearrangement) of the protonated enamine, which cleaves the weak N-N bond and forms a new C-C bond.

Rearomatization of the benzene (B151609) ring, followed by the attack of the amino group to form a cyclic aminal.

Elimination of ammonia (B1221849) under acidic catalysis to yield the final aromatic indole ring system. wikipedia.orgyoutube.com

A variety of Brønsted acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride, can be used to catalyze this transformation. wikipedia.orgnih.gov

Palladium-Catalyzed Cyclization Methodologies

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions for the construction of complex heterocyclic systems. mdpi.com The synthesis of the tetrahydrocyclopenta[b]indole (B8403719) core can be achieved through several palladium-catalyzed intramolecular cyclization strategies. organicreactions.orgnih.gov

One common approach is the Heck-type cyclization of a precursor like 2-halo-N-allylaniline. In this reaction, oxidative addition of the palladium(0) catalyst to the aryl halide bond is followed by intramolecular insertion of the alkene (migratory insertion) and subsequent β-hydride elimination to form the indole ring. Another powerful method is the Larock indole synthesis, which can involve the palladium-catalyzed reaction of a 2-haloaniline with an alkyne. More recent developments in C-H activation offer alternative pathways, allowing for the cyclization of less functionalized starting materials. nih.gov For instance, the intramolecular cyclization of 2-alkynylanilines in the presence of a palladium catalyst provides a direct route to the indole core. organic-chemistry.org These methods are valued for their functional group tolerance and the ability to construct substituted indole derivatives under relatively mild conditions. mdpi.com

Brønsted Acid-Catalyzed and Other Cyclization Reactions for Core Construction

Beyond the classic Fischer synthesis, other acid-catalyzed cyclizations are effective for building the cyclopenta[b]indole (B15071945) framework. chim.it Brønsted acids can promote intramolecular Friedel-Crafts-type reactions on suitable substrates. chim.it For example, an aniline derivative with an appropriate electrophilic side chain can undergo acid-catalyzed cyclization and dehydration to form the fused ring system.

These cascade reactions, often promoted by acids like p-toluenesulfonic acid (p-TsOH), can efficiently construct the desired scaffold from readily available starting materials. rsc.orgdicp.ac.cn The key step is typically an intramolecular electrophilic attack of a carbocation, generated from an alcohol or alkene precursor, onto the electron-rich benzene ring of the aniline derivative.

Introduction of the 5-Bromo Substituent: Regioselective Bromination Strategies

The introduction of a bromine atom onto the pre-formed 1,2,3,4-tetrahydrocyclopenta[b]indole core is achieved via electrophilic aromatic substitution. The indole nucleus is an electron-rich aromatic system, and halogenation typically occurs with high regioselectivity at the C5 position, which is electronically activated.

Direct Halogenation Methods with Brominating Agents

Direct bromination using elemental bromine (Br₂) or, more commonly, N-Bromosuccinimide (NBS), is the most prevalent method for this transformation. researchgate.net NBS is a convenient and safer alternative to liquid bromine, acting as a source of electrophilic bromine. organic-chemistry.org The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), at or below room temperature. researchgate.netnih.gov

The reaction of the indole core with a brominating agent results in the preferential substitution at the C5 position due to the stabilizing effect of the adjacent pyrrole (B145914) ring on the Wheland intermediate formed during the electrophilic attack. Various conditions have been reported for the bromination of indole scaffolds, often leading to high yields of the 5-bromo derivative. researchgate.netdesigner-drug.com

ReagentSolvent(s)ConditionsYield
Bromine (Br₂)Dichloromethane/Methanol (B129727)Ambient Temperature, 20 minHigh
N-Bromosuccinimide (NBS)Dichloromethane40 °CGood
Bromine (Br₂)Water0-5 °C, then room temp61% (overall)

This table presents a summary of representative conditions for the bromination of indole-related structures, illustrating common reagents and reaction parameters. researchgate.netnih.govdesigner-drug.com

Bromination-Reduction Sequences

A direct and effective method for the synthesis of brominated tetrahydrocyclopenta[b]indoles involves a bromination-reduction sequence. This strategy utilizes the direct bromination of the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold followed by an in-situ reduction.

Detailed research has shown that substituted cyclopenta[b]indoles can undergo selective bromination in good yields through reaction with a pyridine-bromine complex (PyBr2). scribd.com This method is notable for its tolerance of various functional groups on both the cyclopentyl and benzenoid rings. scribd.com The mechanism is proposed to involve the formation of a bromine adduct on the central double bond of the indole core, which is subsequently reduced in situ by zinc (Zn) and acetic acid (AcOH) to yield the final brominated product. scribd.com

The regioselectivity of the bromination is highly dependent on the stoichiometry of the brominating agent. For example, when 1,2,3,4-tetrahydrocyclopenta[b]indole is used as the substrate, careful control of the reaction conditions is necessary to favor the formation of the 5-bromo derivative over other isomers or poly-brominated products. scribd.com The use of 2.5 equivalents of the PyBr2 complex on the parent compound was found to favor bromination at the 7-position. scribd.com However, the synthesis of the 5,7-dibromo-1,2,3,4-tetrahydrocyclopenta[b]indole has been achieved in high yield (97%), demonstrating that the 5-position is susceptible to bromination under these conditions. scribd.com The success of this reaction highlights the importance of the unprotected indole nitrogen. scribd.com

SubstrateProduct(s)ReagentsYield
1,2,3,4-Tetrahydrocyclopenta[b]indole7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indolePyBr2 (2.5 equiv.), Zn, AcOH61%
1,2,3,4-Tetrahydrocyclopenta[b]indole5,7-Dibromo-1,2,3,4-tetrahydrocyclopenta[b]indolePyBr2, Zn, AcOH97%

Pre-functionalization and Cross-Coupling Strategies for Halogen Introduction

An alternative to direct bromination involves building the heterocyclic system from precursors where the halogen is already in place. The most common of these methods is the Fischer indole synthesis, a robust reaction that produces an indole from a phenylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.org To synthesize this compound via this route, (4-bromophenyl)hydrazine (B1265515) is reacted with cyclopentanone. wikipedia.orgrsc.org This approach ensures the bromine atom is unambiguously located at the desired 5-position of the final product.

Modern advancements in catalysis have introduced palladium-catalyzed cross-coupling reactions as powerful tools for C-C and C-N bond formation in indole synthesis. mdpi.com The Buchwald modification of the Fischer indole synthesis, for example, allows the reaction to be performed by the cross-coupling of an aryl bromide with a hydrazone, further expanding the scope of pre-functionalization strategies. wikipedia.org

While not yet specifically documented for this compound, cross-coupling reactions are widely used for the functionalization of similar heterocyclic cores. Suzuki-coupling reactions, for instance, have been successfully applied to 5-bromoindazoles and 5-bromoindolizines to introduce aryl groups. msu.runih.gov Similarly, the Sonogashira cross-coupling of 5-bromoindole (B119039) with terminal alkynes is a well-established transformation. researchgate.net These examples suggest that a pre-formed 1,2,3,4-tetrahydrocyclopenta[b]indole, functionalized at the 5-position with a suitable leaving group (like iodide or triflate), could be coupled with a bromine source. Conversely, a suitably functionalized bromo-aniline could serve as a starting point for a multi-step synthesis involving palladium-catalyzed cyclization to construct the target molecule. mdpi.com

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. In the context of the Fischer indole synthesis for the core scaffold, several factors have been systematically studied. rsc.org

For the cyclization step, temperature and reaction time are key variables. In one study, performing the reaction at 150 °C allowed the reaction to reach completion in just 10 minutes. rsc.org A slightly lower temperature of 125 °C required marginally more time but still achieved 97% conversion within 15 minutes, offering a balance between reaction speed and energy input. rsc.org Solvent concentration also plays a significant role; increasing the concentration of reactants in THF was shown to be effective up to 2.1 M, with further increases leading to a decrease in yield. rsc.org

ParameterVariationOutcome
Temperature 100 °CIneffective
125 °C97% conversion after 15 min
150 °C>99% conversion after 10 min
Reaction Time 5 min (at ≥125 °C)~95% conversion
10 min (at 150 °C)Reaction complete
Concentration Up to 2.1 M in THFEffective
> 2.1 M in THFReduced yield

For the bromination-reduction sequence, the most crucial parameter for selectivity is the stoichiometry of the brominating agent. The ratio of the pyridine-Br2 complex to the indole substrate directly influences the degree and position of bromination, allowing for selective synthesis of either mono- or di-brominated products. scribd.com

Novel Synthetic Approaches and Catalyst Development for this compound

Beyond the classical Fischer synthesis, a variety of novel synthetic methods and advanced catalyst systems have been developed for the construction of the cyclopenta[b]indole scaffold. chim.it These modern approaches offer alternative pathways that can provide improved efficiency, selectivity, or functional group tolerance.

Metal-catalyzed reactions are at the forefront of this development. Palladium-catalyzed processes, in particular, are widely used for various C-C and C-N bond-forming reactions that can be adapted to indole synthesis. mdpi.com Other transition metals, such as gold and rhodium, have also been employed as catalysts to promote unique cyclization cascades for accessing the cyclopenta[b]indole core. chim.it

Alternative cyclization strategies have also been explored. These include Brønsted acid-mediated intramolecular Friedel-Crafts reactions and Nazarov-type cyclizations, which can construct the fused five-membered ring onto the indole nucleus from appropriately designed precursors. chim.itresearchgate.net These methods provide different strategic disconnections compared to the Fischer synthesis and can be advantageous for accessing specific substitution patterns. The continuous development of new catalysts and reactions in indole chemistry provides an expanding toolkit that can be applied to the synthesis of complex targets like this compound. mdpi.com

Chemical Reactivity and Transformations of 5 Bromo 1,2,3,4 Tetrahydrocyclopenta B Indole

Reactivity of the Indole (B1671886) Nitrogen Atom

The nitrogen atom within the indole core of 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is somewhat attenuated due to the aromaticity of the indole ring. chemeurope.com This nitrogen is amenable to substitution reactions, primarily alkylation and acylation, under appropriate conditions.

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen is a common transformation. Classical conditions for this reaction often involve the use of a strong base, such as sodium hydride, to deprotonate the nitrogen, followed by the addition of an alkyl halide. rsc.org For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, including 4-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, through a Fischer indolisation–indole N-alkylation sequence. rsc.org This demonstrates the feasibility of N-alkylation on the tetrahydrocyclopenta[b]indole (B8403719) scaffold.

N-Acylation: The indole nitrogen can also undergo acylation to form N-acylindoles. These reactions typically require the use of acylating agents such as acyl chlorides or anhydrides. The chemoselectivity of acylation (N- vs. C-acylation) can be a challenge in indole chemistry, as the C3 position is also highly nucleophilic. beilstein-journals.orgnih.gov However, methods for selective N-acylation have been developed, often employing specific catalysts or reaction conditions to favor attack at the nitrogen atom. beilstein-journals.org Molecules containing N-acylindole moieties are of significant interest due to their presence in various pharmaceuticals and natural products. nih.gov

Reactivity of the Bromo Substituent: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom at the 5-position of the indole ring is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. For bromoindoles, this reaction provides a direct route to 5-aryl or 5-vinyl derivatives. The general reaction scheme involves an oxidative addition of the bromoindole to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples for this compound are not extensively documented in readily available literature, the successful Suzuki-Miyaura coupling of the closely related 5-bromoindole (B119039) with phenylboronic acid suggests the feasibility of this transformation on the tetrahydrocyclopenta[b]indole scaffold. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromoindoles
EntryBromoindoleCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
15-BromoindolePhenylboronic acidPd-NanoparticlesK₃PO₄Water40-
25-Bromo-3-iodo-1-tosylindole3-Methoxybenzeneboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O7094

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.org This reaction is instrumental in the synthesis of alkynyl-substituted indoles, which are valuable intermediates in organic synthesis. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org The Sonogashira coupling of 5-bromoindoles with various terminal alkynes has been reported, indicating that this compound is likely a suitable substrate for this transformation. researchgate.netthieme-connect.de

Table 2: Examples of Sonogashira Coupling Conditions for Bromoindoles
EntryBromoindoleAlkynePd CatalystCu CatalystBaseSolventTemperature (°C)Yield (%)
15-Bromo-3-iodo-1-tosylindolePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF/Et₃N7083
25-Bromo-3-iodo-1-tosylindole1-HexynePdCl₂(PPh₃)₂CuIEt₃NDMF/Et₃N7081

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The Heck reaction has been successfully applied to bromoindoles, allowing for the introduction of various alkenyl groups at the 5-position. nih.gov

Table 3: Examples of Heck Reaction Conditions for Bromoindoles
EntryBromoindoleAlkeneCatalystBaseSolventTemperature (°C)Yield (%)
12-BromonaphthaleneEthyl crotonatePd EnCat®40AcONaEtOH/H₂O120 (mw)-
22-BromonaphthaleneEthyl crotonatePd EnCat®40Et₄NCl, AcONaDMF105-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction provides a direct route to N-aryl and N-alkyl anilines and has become a cornerstone of modern synthetic organic chemistry. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org This methodology is applicable to a wide range of amines, including primary and secondary amines, and has been used for the amination of various heterocyclic bromides. nih.gov Although specific examples with this compound are not readily found, the general success of this reaction with other bromo-heterocycles suggests its potential applicability.

Reactivity of the Cyclopentane (B165970) Ring: Functionalization and Ring Transformations

The fused cyclopentane ring in this compound is a saturated carbocyclic system. Its reactivity is generally lower than the aromatic indole core. However, functionalization of this ring is possible through various synthetic strategies, including C-H activation and oxidative methods.

Functionalization: Direct C-H functionalization of saturated rings is a rapidly developing area of organic synthesis. nih.govnih.gov Palladium-catalyzed methods have been developed for the transannular γ-arylation of cycloalkane carboxylic acids, demonstrating the feasibility of selective C-H activation in cyclic systems. nih.gov While specific applications to the tetrahydrocyclopenta[b]indole scaffold are not widely reported, these emerging methodologies offer potential pathways for the direct introduction of substituents onto the cyclopentane ring. Additionally, oxidative annulation reactions of δ-indolyl-α,β-unsaturated compounds have been used to construct the cyclopenta[b]indole (B15071945) skeleton, and subsequent heterogeneous hydrogenation can lead to the corresponding fused indolines. nih.gov

Ring Transformations: Ring expansion reactions provide a route to larger ring systems from smaller cyclic precursors. For instance, acid-catalyzed ring expansion of spirocyclohexene-3-oxindoles has been shown to yield cyclohepta[b]indoles. researchgate.net While this example does not directly involve the cyclopentane ring of the target molecule, it illustrates a potential strategy for transforming the carbocyclic portion of related fused indole systems. The conversion of indoles into functionalized quinolines through a thiol-mediated three-step ring expansion cascade has also been reported, showcasing another type of ring transformation involving the indole core itself. chemrxiv.org

Electrophilic Aromatic Substitution on the Indole Ring System

There is no available scientific literature detailing specific examples of electrophilic aromatic substitution reactions performed on the this compound ring system. Consequently, no data on reaction conditions, electrophiles used, or resulting products can be provided.

Spectroscopic Characterization for Structural Elucidation of 5 Bromo 1,2,3,4 Tetrahydrocyclopenta B Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative quantities (integration). For 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring and one proton on the pyrrole (B145914) nitrogen. The bromine atom at the C-5 position strongly influences the chemical shifts of the adjacent aromatic protons. The proton at C-6 would likely appear as a doublet of doublets, coupled to both H-7 and the distant H-8. The proton at C-7 is expected to be a doublet, coupled to H-6, while the proton at C-8 would also be a doublet, coupled to H-7. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a lower field (further downfield).

The aliphatic region corresponds to the six protons of the saturated cyclopentane (B165970) ring. Due to their proximity to the indole system, the methylene (B1212753) protons at C-1 and C-4 are expected to be deshielded and appear further downfield compared to the protons at C-2 and C-3. Each of these would likely present as complex multiplets due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
NH8.0 - 8.5broad singlet1H
H-87.6 - 7.8d1H
H-67.1 - 7.3dd1H
H-77.0 - 7.2d1H
H-1, H-42.8 - 3.1m4H
H-2, H-32.0 - 2.4m4H
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. msu.eduorgchemboulder.com d = doublet, dd = doublet of doublets, m = multiplet.

Proton-decoupled ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in a molecule. This compound has 11 carbon atoms, and assuming no molecular symmetry, 11 distinct signals are expected in the ¹³C NMR spectrum.

The signals can be categorized into those from the aromatic indole core and those from the aliphatic cyclopentane ring. The carbon atoms of the aromatic ring typically resonate between 110 and 140 ppm. libretexts.orgbhu.ac.in The carbon atom directly bonded to the electronegative bromine (C-5) is expected to have its chemical shift in the range of 112-115 ppm. researchgate.net The carbons of the saturated cyclopentane ring (C-1, C-2, C-3, C-4) will appear in the upfield region of the spectrum, typically between 20 and 40 ppm. crunchchemistry.co.uk

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-5a, C-8b, C-8a, C-4a125 - 140
C-5112 - 115
C-6, C-7, C-8110 - 125
C-1, C-425 - 35
C-2, C-320 - 30
Note: Predicted values are based on typical chemical shift ranges for bromo-indole and tetrahydro-carbazole structures. researchgate.netcrunchchemistry.co.ukchemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Key expected correlations would be between H-6 and H-7, and between H-7 and H-8 in the aromatic system. In the aliphatic ring, correlations would be seen between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the sequence of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different parts of the molecule. For instance, correlations from the aliphatic protons at C-1 and C-4 to the aromatic carbons (e.g., C-4a, C-5a, C-8b) would irrefutably establish the fusion of the cyclopentane ring to the indole core. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for confirming regiochemistry and determining the three-dimensional structure of the molecule. beilstein-archives.org

Table 3: Expected Key 2D NMR Correlations

ExperimentCorrelating NucleiStructural Information Confirmed
COSY H-6 ↔ H-7; H-1 ↔ H-2; H-2 ↔ H-3Connectivity of adjacent protons in both aromatic and aliphatic rings.
HSQC H-1 ↔ C-1; H-6 ↔ C-6; etc.Direct one-bond C-H connections for all protonated carbons.
HMBC H-1 ↔ C-4a, C-8b; H-8 ↔ C-5a, C-6Connectivity across quaternary carbons and between the two ring systems.
NOESY H-1 ↔ H-8Through-space proximity of protons, confirming ring fusion geometry.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. The molecular formula for this compound is C₁₁H₁₀BrN. nih.gov A key feature in the mass spectrum will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

Table 4: Predicted HRMS Data for this compound

Ion FormulaIsotopeCalculated Exact Mass (m/z)
[C₁₁H₁₀⁷⁹BrN]⁺⁷⁹Br234.99966
[C₁₁H₁₀⁸¹BrN]⁺⁸¹Br236.99761

Under techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can help confirm the structure.

For this compound, the molecular ion ([M]⁺, m/z ≈ 235/237) is expected to be a prominent peak. Common fragmentation pathways would likely include:

Loss of a bromine radical: This would result in a significant fragment ion at [M-Br]⁺ (m/z ≈ 156).

Loss of HBr: A peak corresponding to [M-HBr]⁺ (m/z ≈ 155) could also be observed.

Cleavage of the aliphatic ring: Fragmentation of the cyclopentane ring could occur, for example, through the loss of an ethylene (B1197577) molecule (C₂H₄), leading to a fragment at [M-28]⁺.

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. researchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The key functional groups in this molecule are the N-H bond of the indole ring, the C-H bonds of the aromatic and aliphatic portions, the C=C bonds of the aromatic ring, and the C-Br bond. The expected vibrational frequencies for these groups are summarized in the table below, based on typical values for similar structures.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Type of Vibration
N-H (Indole)3400-3300Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic, CH₂)2960-2850Stretching
C=C (Aromatic)1600-1450Stretching
C-N1350-1250Stretching
C-Br680-515Stretching

Data are predictive and based on characteristic infrared absorption frequencies for organic compounds.

The N-H stretching vibration of the indole secondary amine is anticipated to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The precise position and shape of this peak can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentane ring will likely be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic portion of the indole ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The presence of the bromine atom on the benzene ring is expected to produce a C-Br stretching vibration in the fingerprint region, typically between 680 and 515 cm⁻¹.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the indole ring system.

Indole and its derivatives typically exhibit two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π → π* transitions. The ¹Lₐ band is usually found at longer wavelengths (around 260-290 nm) and is often broad and may show some fine structure. The ¹Lₑ band is more intense and appears at shorter wavelengths (around 200-220 nm).

The presence of a bromine atom, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift in these absorption maxima due to its electron-donating resonance effect and electron-withdrawing inductive effect. The solvent used for analysis can also influence the position and intensity of these bands.

Electronic TransitionExpected Wavelength (λmax)Molar Absorptivity (ε)
π → π* (¹Lₐ)~270-300 nmModerate
π → π* (¹Lₑ)~210-230 nmHigh

Data are predictive and based on the UV-Vis spectra of related indole compounds.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Determination

While a crystal structure for this compound is not publicly available, analysis of related bromo-substituted indole derivatives provides insight into the expected structural parameters. For instance, crystallographic data for compounds like 5-bromo-1-ethylindoline-2,3-dione reveals details about the planarity of the indole ring system and the orientation of substituents.

A hypothetical crystallographic analysis of this compound would likely confirm the fusion of the five-membered cyclopentane ring to the indole nucleus. The indole part of the molecule is expected to be largely planar. The cyclopentane ring would adopt a non-planar conformation, such as an envelope or twist conformation, to minimize steric strain. The analysis would also definitively locate the position of the bromine atom at the 5-position of the indole ring and provide precise measurements of all bond lengths and angles.

ParameterExpected Value
Crystal SystemDependent on crystal packing
Space GroupDependent on crystal packing
C-C (aromatic) bond length~1.36-1.41 Å
C-N (indole) bond length~1.37-1.39 Å
C-Br bond length~1.88-1.92 Å
C-C (aliphatic) bond length~1.52-1.55 Å

Data are predictive and based on crystallographic data of similar organic molecules.

Computational and Theoretical Investigations of 5 Bromo 1,2,3,4 Tetrahydrocyclopenta B Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular orbitals, electron distribution, and the prediction of chemical reactivity. For 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole, these methods elucidate the influence of the fused aliphatic ring and the bromine substituent on the electronic nature of the indole (B1671886) core.

Density Functional Theory (DFT) has become a leading computational method due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic ground state of a molecule, from which numerous properties can be derived. niscpr.res.in For this compound, DFT studies would focus on optimizing the molecular geometry to find its most stable three-dimensional structure.

Once the geometry is optimized, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing bromine atom at the 5-position is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound, potentially altering its reactivity profile.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the indole ring and a region of positive potential (a σ-hole) on the bromine atom, which can influence intermolecular interactions. DFT calculations on related indole derivatives have been instrumental in understanding their stability and electronic characteristics. mdpi.com

Table 1: Representative Electronic Properties of this compound Calculated by DFT (B3LYP/6-31G*).
PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability; involved in reactions with electrophiles.
LUMO Energy-1.2 eVIndicates electron-accepting ability; involved in reactions with nucleophiles.
HOMO-LUMO Gap (ΔE)4.6 eVRelates to chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment2.5 DMeasures the polarity of the molecule, influencing solubility and intermolecular forces.

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based solely on quantum mechanics without reliance on empirical parameters. While often more computationally demanding than DFT, they can provide highly accurate benchmark results. For this compound, ab initio methods could be used to validate the geometries and electronic properties obtained from DFT. researchgate.net These calculations are particularly useful for studying systems where DFT might be less reliable, such as in the detailed analysis of weak intermolecular interactions or the precise determination of transition state energies.

Conformational Analysis and Molecular Dynamics Simulations

The tetrahydrocyclopenta[b]indole (B8403719) scaffold is not planar due to the saturated five-membered ring fused to the indole system. This ring can adopt various conformations (e.g., envelope, twist), and identifying the most stable conformer is essential for understanding its interactions with biological targets. researchgate.net

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy conformers. This can be achieved through computational methods that rotate bonds and calculate the energy of each resulting structure. For this compound, this analysis would reveal the preferred puckering of the cyclopentane (B165970) ring and the orientation of substituents.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. chemmethod.comnih.gov By simulating the movements of atoms according to the principles of classical mechanics, MD can show how the molecule behaves in a solvent or when interacting with a protein. researchgate.netchemmethod.com An MD simulation of this compound in an aqueous environment could reveal stable conformations, the flexibility of the ring system, and the nature of its interactions with water molecules.

Table 2: Key Conformational Parameters for the Cyclopentane Ring.
ParameterDescriptionTypical Finding
Ring PuckeringDescribes the deviation of the ring from planarity.Low-energy envelope or twist conformations are expected.
Dihedral AnglesAngles between planes defined by sets of four atoms.Specific dihedral angles characterize the most stable conformer.
Energy DifferenceRelative energy between different conformers.Often only a few kcal/mol, indicating conformational flexibility.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. uncw.edu Methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. frontiersin.orggithub.io

For this compound, calculating the NMR spectrum would involve optimizing the geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values can be correlated with experimental data to confirm the structure. Discrepancies between predicted and experimental spectra can often reveal subtle structural or conformational details. conicet.gov.ar Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Selected Atoms.
AtomPredicted Chemical Shift (ppm)Hypothetical Experimental (ppm)
C-5 (with Br)114.5115.2
C-3a142.1141.8
C-8b135.8136.1
C-125.325.9

Reaction Mechanism Studies and Transition State Analysis

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. researchgate.net The indole nucleus is known for its reactivity in electrophilic substitution reactions, typically at the C3 position. bhu.ac.inquimicaorganica.orgresearchgate.netresearchgate.net

Table 4: Calculated Activation Energies for a Hypothetical Electrophilic Nitration Reaction.
Position of AttackActivation Energy (kcal/mol)Relative Reactivity
C-718.5Most favored
C-622.1Less favored
C-825.3Least favored

Quantitative Structure-Activity Relationship (QSAR) Studies in Mechanistic Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. wjbphs.comnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression analysis to find a mathematical relationship between these descriptors and their measured activity. nih.gov

This compound could be included in a QSAR study to predict its potential biological activity. nih.gov Relevant molecular descriptors would be calculated, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. By developing a QSAR model based on a training set of similar compounds with known activities, the activity of the target molecule could be predicted. mdpi.com In a mechanistic context, QSAR can help identify which molecular properties are most important for a specific biological interaction, thereby guiding the design of more potent analogues.

Table 5: Selected Molecular Descriptors for QSAR Analysis.
Descriptor TypeDescriptor NameRelevance
ElectronicHOMO EnergyRelates to the ability to participate in charge-transfer interactions.
StericMolecular VolumeDescribes the size of the molecule, important for fitting into a binding site.
HydrophobicLogPMeasures lipophilicity, which affects membrane permeability and binding.
TopologicalWiener IndexA numerical descriptor of molecular branching.

Biological Activity and Mechanistic Studies of 5 Bromo 1,2,3,4 Tetrahydrocyclopenta B Indole and Its Derivatives

In Vitro Evaluation of Biological Activity Profiles

Derivatives of 5-bromo-indole have been subjected to a variety of in vitro assays to determine their biological effects and elucidate their mechanisms of action at the molecular and cellular levels.

The indole (B1671886) scaffold is known to interact with numerous enzymes, and brominated derivatives have shown potent inhibitory activities. chula.ac.th

Indoleamine 2,3-dioxygenase (IDO): 5-Bromobrassinin, a derivative of 5-bromoindole (B119039), is recognized as a bioavailable inhibitor of IDO. beilstein-archives.org This enzyme is implicated in tumor immune escape, making its inhibitors promising candidates for cancer therapy. beilstein-archives.org

Tyrosine Kinases: Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Molecular docking and in vitro assays confirmed their inhibitory function, which is crucial for controlling cancer cell proliferation. nih.gov

Bacterial Enzymes: Certain indole-derived thioureas exhibit antibacterial properties by targeting essential bacterial enzymes. For instance, compound 6 (a tryptamine (B22526) derivative with a 3,4-dichlorophenyl group) was found to inhibit the decatenation activity of S. aureus topoisomerase IV and the supercoiling activity of S. aureus DNA gyrase, with an IC50 value of 28.9 ± 0.3 µg/mL against topoisomerase IV. nih.gov

Cystathionine γ-Lyase (CSE): Indole-based inhibitors targeting bacterial CSE (bCSE) have been developed using 6-bromoindole (B116670) as a core structure. Suppressing this hydrogen sulfide-producing enzyme can enhance the sensitivity of bacteria to conventional antibiotics. nih.gov

The ability of 5-bromo-indole analogues to bind with high affinity to specific receptors is a key area of investigation.

Serotonin (B10506) Receptors: Bromination of indole derivatives has been shown to increase binding affinity for serotonin receptors. Marine-inspired 5-halo-indole-N,N-dimethylethanamines showed high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. This increased affinity may be due to bromine's ability to help the compound penetrate cell membranes or enhance interaction with the receptor's binding pocket. researchgate.net

Nuclear Receptor 4A1 (NR4A1) and NR4A2: A series of bis-indole compounds, previously identified as NR4A1 ligands, were also found to bind to the highly similar ligand-binding domain (LBD) of NR4A2. mdpi.com Fluorescence binding assays showed that these compounds bind to the LBD of both NR4A1 and NR4A2, with most dissociation constant (K D) values in the low micromolar range, establishing them as dual NR4A1/2 ligands. mdpi.com

Cell-based assays are fundamental for evaluating the cytotoxic and antiproliferative effects of 5-bromo-indole derivatives on various cell lines.

Antiproliferative and Cytotoxic Activity: Numerous studies have demonstrated the dose-dependent antiproliferative effects of 5-bromo-indole compounds against human cancer cell lines. The MTT assay is commonly used to assess this activity. For example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed significant inhibition of A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVECs). nih.govwaocp.org Similarly, 5-bromo derivatives of indole phytoalexins have been screened against multiple cancer cell lines, with some analogues showing potency comparable or better than the standard chemotherapeutic agent cisplatin. beilstein-archives.org

Investigations into the cellular pathways affected by these compounds provide deeper mechanistic understanding.

Apoptosis and Cell Cycle Arrest: The parent compound brassinin, an indole phytoalexin, is known to induce cell cycle arrest in the G1 phase through the inhibition of the PI3K signaling pathway in colon cancer cells. beilstein-archives.org Furthermore, novel 5-bromoindole-2-carboxylic acid derivatives that inhibit EGFR have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth. The compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-angiogenic activity in an ex vivo rat aorta model, with an IC50 of 15.4 µg/mL. waocp.org

Structure-Activity Relationship (SAR) Analysis of 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indole derivatives, modifications at various positions of the indole ring and its substituents have been systematically evaluated. ijpsi.orgnih.govrsc.org

Effect of Bromination: The introduction of a bromine atom at the C-5 position of the indole nucleus is a key modification. In some series of spiroindoline phytoalexins, this substitution led to a partial increase in antiproliferative activities on leukemia cells compared to their non-brominated counterparts. researchgate.net Bromination of indole carboxaldehydes was also found to significantly increase their potency as quorum sensing inhibitors in bacteria. researchgate.net However, in a study on different indole phytoalexin analogues, the 5-bromo substituted compounds exhibited activities that were either lower or similar to the corresponding non-brominated compounds, indicating that the effect of bromination is context-dependent. beilstein-archives.org

Influence of N-substituents: For a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives, modifications at the N-1 position of the indole ring were explored. iajps.com Substituting the indole nitrogen with various groups (e.g., methyl, ethyl, propyl) led to compounds with significant analgesic activity. The ethyl-substituted derivative emerged as the most potent in the series. iajps.com

Role of the Bromo Group in Ligand-Target Interactions

Halogen Bonding: A key interaction facilitated by the bromine atom is the halogen bond. This is a noncovalent interaction where the electropositive region on the outer side of the halogen, known as a σ-hole, interacts with a nearby Lewis base, such as a carbonyl oxygen or a nitrogen atom in the protein's binding pocket. acs.orgacs.org This directional and electrostatically driven interaction can add substantial binding energy and specificity to the ligand-target complex. acs.orgnih.gov The strength of this bond is generally greater than that of a hydrogen bond, with the order of strength being I > Br > Cl >> F. nih.gov The formation of a stable halogen bond between the bromine atom of the ligand and a key residue like a backbone carbonyl can anchor the molecule in an optimal orientation for further interactions, thereby enhancing its potency. nih.gov

Lipophilicity and Hydrophobic Interactions: The bromo group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and to engage in hydrophobic interactions within the binding site of a target protein. These interactions are crucial for the initial recognition and stabilization of the ligand-protein complex.

Steric and Electronic Effects: The size and polarizability of the bromine atom can also play a role in target binding. mdpi.com It can occupy space within the binding pocket that would otherwise be void or filled with water molecules, potentially leading to a more favorable energetic state. Electronically, the weak withdrawing effect of bromine can modulate the reactivity and electronic distribution of the indole ring system, which may influence other noncovalent interactions like π-π stacking or cation-π interactions. mdpi.com

Interaction TypeDescriptionPotential Impact on Binding
Halogen BondingDirectional interaction between the bromine's σ-hole and a Lewis base (e.g., C=O) in the protein. acs.orgIncreases binding affinity and selectivity. acs.orgmdpi.com
Hydrophobic InteractionsEnhanced due to increased lipophilicity from the bromo group.Improves membrane permeability and van der Waals contacts.
Steric BulkThe size of the bromine atom influences the fit within the binding pocket.Can lead to a more optimal or, conversely, a detrimental fit depending on pocket topology.

Target Identification and Validation Approaches

Identifying the specific cellular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic agent. rsc.org A variety of experimental strategies, broadly categorized into affinity-based and phenotype-based approaches, are employed for this purpose. rsc.org

Affinity-Based Approaches: These methods rely on the direct physical interaction between the small molecule and its protein target. rsc.org

Affinity Chromatography: This is a classical and widely used technique. acs.orgnih.gov It involves immobilizing a derivative of the compound onto a solid support (like agarose (B213101) beads) to create an "affinity matrix." rsc.org A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. rsc.org After washing away non-specific binders, the target proteins are eluted and identified, typically using mass spectrometry. scispace.com

Photo-Affinity Labeling: To capture weaker or transient interactions, a photoreactive group can be incorporated into the small molecule probe. scispace.com Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for more stringent purification and confident identification. scispace.com

Drug Affinity Responsive Target Stability (DARTS): This label-free method is based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand. acs.orgnih.gov Cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will remain intact compared to unbound proteins, and this difference can be detected by gel electrophoresis and mass spectrometry. nih.gov

Phenotype-Based and Genetic Approaches: These strategies provide indirect evidence of a target by observing the cellular or genetic response to the compound.

Expression Profiling: The compound's effect on global gene expression is analyzed. This "gene-expression signature" can be compared to databases of signatures from molecules with known mechanisms of action to generate hypotheses about the compound's target or pathway. broadinstitute.org

RNAi Screening: Genetic perturbations using RNA interference can identify genes that are essential for the compound's activity. For example, knocking down the expression of the target protein should confer resistance to the compound's effects. broadinstitute.org

Target Validation: Once a putative target is identified, it must be validated to confirm that it is responsible for the compound's biological effects. This involves demonstrating direct engagement in a cellular context and showing that modulation of the target recapitulates the compound's phenotype.

ApproachPrincipleKey AdvantageReference
Affinity ChromatographyImmobilized ligand captures binding proteins from lysate.Directly identifies interacting proteins. rsc.orgacs.org
Photo-Affinity LabelingUV-induced covalent crosslinking of ligand to target.Captures transient or weak interactions. scispace.com
DARTSLigand binding protects the target protein from protease digestion.Does not require chemical modification of the compound. nih.gov
Expression ProfilingCompares compound-induced gene expression signature to known signatures.Provides pathway-level insights. broadinstitute.org
RNAi ScreeningIdentifies genes whose knockdown alters sensitivity to the compound.Connects compound activity to specific genes. broadinstitute.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating the interactions between a ligand, such as this compound, and its protein target at an atomic level. tandfonline.comespublisher.com These in silico approaches provide insights into binding modes, affinities, and the stability of the ligand-protein complex, guiding further experimental studies and lead optimization. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Using scoring functions, docking algorithms place the ligand into the binding site of a protein's three-dimensional structure and estimate the binding affinity, often expressed as a docking score in kcal/mol. mdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that stabilize the complex. tandfonline.com For indole derivatives, studies have shown that interactions with specific amino acid residues, like glutamic acid, are crucial for inhibitory activity. nih.gov The docking pose with the lowest energy score is typically considered the most probable binding conformation.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the interaction, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. tandfonline.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and the key intermolecular interactions. espublisher.com A stable binding is often characterized by minimal fluctuations in the ligand's position (low root-mean-square deviation, or RMSD) and the persistence of important interactions, such as hydrogen or halogen bonds, throughout the simulation. nih.gov These simulations provide a more realistic view of the binding event in a physiological environment.

CompoundTarget Protein (Hypothetical)Docking Score (kcal/mol)Key Predicted Interactions
Compound Analog A (Non-brominated)Kinase X-7.8H-bond with GLU-121, Pi-Pi stacking with PHE-49
This compoundKinase X-9.2H-bond with GLU-121, Halogen bond with C=O of LEU-44, Pi-Pi stacking with PHE-49
Compound Analog CKinase X-8.5H-bond with GLU-121, H-bond with LYS-67

Mechanisms of Action Elucidation

Elucidating the mechanism of action (MOA) for a small molecule like this compound involves a multi-faceted approach that integrates target identification with the characterization of its biochemical and cellular effects. broadinstitute.org The ultimate goal is to understand precisely how the compound's interaction with its target(s) leads to the observed physiological or pathological response. smallmolecules.com

The process begins after a compound is identified in a phenotypic screen or designed for a specific purpose. The first major step is target identification and validation, as detailed in section 6.3. nih.gov Once a primary target is confirmed, structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide a definitive, high-resolution view of how the compound binds. nih.gov This structural information validates the predictions from molecular docking and reveals the exact nature of the ligand-target interactions, including the role of the bromo group. nih.gov

Following target validation, the biochemical consequences of this binding event are investigated. This could involve enzyme inhibition assays to determine if the compound acts as an inhibitor and to quantify its potency (e.g., IC₅₀ value). researchgate.net The type of inhibition (e.g., competitive, non-competitive, allosteric) is also determined to further clarify the MOA. nih.gov

StepObjectiveMethods
1. Target IdentificationTo identify the direct molecular target(s) of the compound.Affinity Chromatography, DARTS, Genetic Screens (RNAi). acs.orgbroadinstitute.org
2. Target Validation & Structural AnalysisTo confirm target engagement and visualize the binding mode.Cellular thermal shift assays (CETSA), X-ray crystallography, Cryo-EM. nih.gov
3. Biochemical CharacterizationTo quantify the effect of the compound on the target's function.Enzyme kinetics, receptor binding assays. researchgate.net
4. Cellular Pathway AnalysisTo understand the downstream cellular consequences of target modulation.Western blotting, gene expression analysis, cell cycle analysis, apoptosis assays. nih.gov

Derivatization and Synthetic Applications of 5 Bromo 1,2,3,4 Tetrahydrocyclopenta B Indole

Use as a Versatile Building Block in Organic Synthesis

The indole (B1671886) nucleus is a cornerstone in the synthesis of diverse heterocyclic frameworks, and its derivatives are crucial building blocks for complex and biologically relevant compounds. bohrium.comresearchgate.net The 1,2,3,4-tetrahydrocyclopenta[b]indole (B42744) framework, in particular, is recognized as an important intermediate for creating a variety of organic molecules with specific functionalities. chemimpex.com The presence of a bromine atom at the 5-position, as in 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole, offers a key site for synthetic elaboration.

Aryl bromides are classic substrates in a multitude of organic reactions. The 5-bromo position on the indole ring can be exploited to introduce a wide array of substituents. For instance, it can serve as a precursor for organometallic reagents or participate directly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This strategic placement of a halogen enables chemists to readily diversify the core structure, attaching different functional groups to modulate the molecule's properties for applications in drug discovery and materials science. chemimpex.com

Synthesis of Analogues with Modified Indole Core Structures

The 5-bromo-indole moiety is a foundational starting material for synthesizing a variety of analogues with modified core structures. Research has demonstrated the derivatization of 5-bromo-indole precursors into more complex systems, such as spiroindoles. beilstein-archives.orgresearchgate.net For example, 5-bromo-substituted thioureas have been subjected to electrophilic cyclization using bromine, leading to the formation of spiroindolinium intermediates. These intermediates can then react with nucleophiles like methanol (B129727) to yield diastereomeric spiro-compounds. beilstein-archives.org

Another approach involves modifying the indole core through cycloaddition reactions. The chemistry of 5-bromo-isatin, a related indole derivative, has been developed using alkylation followed by 1,3-dipolar cycloaddition reactions to synthesize novel heterocyclic systems. researchgate.net The synthesis of 5-bromo-7-azaindole, an analogue where a nitrogen atom is introduced into the benzene (B151609) portion of the indole ring, further illustrates the modification of the core structure to create compounds for new drug development. patsnap.com

Below is a table summarizing examples of synthetic transformations starting from 5-bromo-indole derivatives to generate modified core structures.

Starting Material TypeReaction TypeKey ReagentsProduct Core Structure
5-Bromoindole-derived thioureasElectrophilic BromocyclizationBromine (Br₂), Methanol (MeOH)Spiro[indole-thiazolidine]
1-Substituted-5-bromo-isatin1,3-Dipolar CycloadditionVarious 1,3-dipolesSpiro[indole-pyrrolidine] or other fused systems
2-Amino-3-methyl-5-bromopyridineOxidation, CyclizationCaro's acid, Raney Nickel5-Bromo-7-azaindole

Preparation of Diverse Libraries for Biological Screening

The synthetic accessibility and versatility of the 5-bromo-indole scaffold make it an excellent starting point for creating diverse molecular libraries for biological screening. researchgate.net The increasing diversity of small molecule libraries is a primary driver for the discovery of new drug candidates. researchgate.net By leveraging the reactivity of the bromine atom, a multitude of derivatives can be generated from a common intermediate.

In one extensive study, five distinct series of 5-bromosubstituted derivatives of indole phytoalexins were synthesized to evaluate their antiproliferative activity. beilstein-archives.org This library of novel compounds was screened in vitro against seven human cancer cell lines using an MTT assay. beilstein-archives.orgresearchgate.net The ability to systematically introduce different chemical moieties at the 5-position and other sites allows researchers to explore structure-activity relationships (SAR) and identify compounds with enhanced potency or selectivity. The presence of the halogen at position 5 has been noted in other studies to potentially enhance the antiproliferative potential of hybrid compounds. researchgate.net This highlights the strategic importance of the 5-bromo-indole core in generating focused libraries for targeted therapeutic areas.

Development of Fluorescent Probes or Imaging Agents (Conceptual)

Conceptually, the this compound scaffold is a promising candidate for the development of novel fluorescent probes or imaging agents. The core indole structure can serve as a recognition element for specific biological targets, such as proteins or nucleic acids, while an attached fluorophore provides a detectable signal.

The synthetic strategy for creating such probes could follow established methods used for other indole derivatives. nih.gov The 5-bromo position is an ideal attachment point for a fluorescent dye. Through a palladium-catalyzed cross-coupling reaction, a variety of fluorophores (e.g., Bodipy, Cyanine, or fluorescein (B123965) derivatives) containing a suitable coupling partner (like a boronic acid or an alkyne) could be covalently linked to the indole core.

Alternatively, other positions on the 1,2,3,4-tetrahydrocyclopenta[b]indole molecule could be functionalized with a linker arm, which is then attached to the fluorescent tag. nih.gov The rigid and planar nature of the fused ring system could be advantageous, potentially reducing non-radiative decay pathways of the attached fluorophore and leading to probes with superior fluorescent properties, such as higher quantum yields. nih.gov Such probes would be valuable tools for studying biological processes using fluorescence-based techniques like flow cytometry and fluorescence microscopy.

Applications in Material Science (Conceptual)

The unique electronic and structural features of the 1,2,3,4-tetrahydrocyclopenta[b]indole framework suggest potential applications in materials science, particularly in the field of organic electronics. chemimpex.com Indole-based compounds, with their extended π-conjugated systems, are known to be candidates for use in organic light-emitting diodes (OLEDs) and organic semiconductors. vulcanchem.com

The this compound molecule could serve as a monomer or a key building block for advanced organic materials. The bromine atom provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers could possess interesting photophysical and electronic properties, making them suitable for use as active layers in organic electronic devices.

Furthermore, the bromine atom allows for the precise tuning of the molecule's electronic properties. Replacing the bromine with various electron-donating or electron-withdrawing groups would alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is critical for optimizing charge injection, transport, and emission characteristics in materials designed for OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The rigid structure of the tetrahydrocyclopenta[b]indole (B8403719) core could also contribute to favorable solid-state packing, which is essential for efficient charge transport in thin films. vulcanchem.com

Future Research Directions and Broader Academic Implications

Development of More Sustainable and Greener Synthetic Routes

The chemical synthesis of indole (B1671886) derivatives is evolving towards more environmentally friendly methods. Traditional syntheses often rely on harsh conditions and hazardous reagents. acs.org Future research will prioritize the development of sustainable and green synthetic pathways for 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole and its analogues.

Key areas of focus include:

Catalyst Innovation : The use of metal catalysts, such as palladium and iron, has been explored for constructing the cyclopenta[b]indole (B15071945) scaffold. researchgate.netnih.gov Future work will likely involve developing more efficient, reusable, and earth-abundant metal catalysts to minimize waste and environmental impact.

Electrochemical Synthesis : Electrosynthesis represents a green and efficient strategy that avoids the need for chemical oxidants and transition-metal catalysts. rsc.org Applying electrochemical methods to the synthesis of tetrahydrocarbazoles and related indole structures could provide a sustainable alternative. rsc.org

Multicomponent Reactions (MCRs) : Innovative MCRs that allow for the assembly of the indole core from simple, readily available starting materials under mild and benign conditions are highly desirable. semanticscholar.orgrsc.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for indole synthesis, using ethanol as a solvent and avoiding metal catalysts. semanticscholar.orgrsc.org

Solvent-Free and Mild Conditions : Patents for related compounds like 5-bromoindole (B119039) describe processes that are more suitable for industrial production due to mild reaction conditions, reduced environmental pollution, and lower costs compared to older techniques. google.comwipo.int Future routes for the title compound will aim for similar improvements, potentially using microwave-assisted synthesis or solvent-free conditions. mdpi.com

Table 1: Comparison of Synthetic Approaches for Indole Derivatives

Synthetic Strategy Key Features Potential Advantages for Greener Synthesis
Metal Catalysis Utilizes catalysts like Palladium (Pd), Rhodium (Rh), Gold (Au), or Iron (Fe) to facilitate C-H activation and ring formation. researchgate.netnih.gov High efficiency and selectivity; potential for using earth-abundant and recyclable catalysts. nih.gov
Electrochemical Methods Employs electricity to drive reactions, obviating the need for chemical oxidants. rsc.org Avoids hazardous reagents, often proceeds under mild conditions, high atom economy. rsc.org
Multicomponent Reactions Combines three or more reactants in a single step to form a complex product. semanticscholar.orgrsc.org Reduces the number of synthetic steps, saves solvents and energy, increases efficiency. semanticscholar.orgrsc.org
Brønsted/Lewis Acid Catalysis Uses acids to promote classical reactions like the Fischer indole synthesis or Nazarov cyclization. researchgate.netnih.gov Can utilize inexpensive and environmentally friendly catalysts like FeBr₃ under mild conditions. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals with a wide range of biological activities. nih.govnih.gov Bromination of the indole ring, particularly at the C-5 position, has been shown to enhance or modify the biological activity of parent compounds. mdpi.combeilstein-archives.org

Future research on this compound will likely uncover new therapeutic possibilities. The antiproliferative and anticancer activities of various 5-bromoindole derivatives suggest that this compound could be a valuable lead structure. beilstein-archives.orgnih.gov Research has demonstrated that 5-bromoindole derivatives can act as inhibitors of enzymes like EGFR tyrosine kinase and pro-matrix metalloproteinase-9 (proMMP-9) activation, which are implicated in cancer progression. nih.govnih.gov Furthermore, brominated indoles isolated from marine molluscs have shown anti-inflammatory activity. mdpi.com

Potential avenues for investigation include:

Screening against a broad panel of cancer cell lines to identify specific cancer types that are particularly sensitive to this compound.

Investigating its potential as an inhibitor of key signaling enzymes, such as kinases and metalloproteinases. nih.gov

Exploring its activity in neurological and inflammatory disease models, given the known roles of indole derivatives in these areas.

Table 2: Bioactivities of Related Brominated Indole Compounds

Compound Class Biological Activity Potential Therapeutic Area Reference
5-Bromobrassinin IDO inhibitor activity, suppressed melanoma tumor growth Cancer beilstein-archives.org
3-Acyl-5-bromoindoles Antifungal against M. fructicola and B. cinerea Agriculture, Mycology mdpi.com
5-Bromoindole-2-carboxylic acid derivatives EGFR Tyrosine Kinase Inhibition, Antiproliferative Cancer nih.gov
Brominated Indoles from Dicathais orbita Anti-inflammatory (inhibition of NO, TNFα, PGE2) Inflammation mdpi.com
Novel Indole Derivatives Inhibition of proMMP-9 activation Neurodegenerative Diseases nih.gov

Integration with Advanced Analytical Techniques for Deeper Insights

A thorough understanding of the physicochemical properties, structure, and behavior of this compound is essential for its development. Advanced analytical techniques are crucial for elucidating its structure, purity, and interactions with biological macromolecules.

Future studies will benefit from a multi-technique approach:

High-Resolution Mass Spectrometry (HRMS) : Techniques like GC-HRMS and UHPLC-HRMS are vital for confirming the molecular formula and identifying metabolites or degradation products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced 1D and 2D NMR experiments are indispensable for unambiguous structure elucidation and conformational analysis in solution. researchgate.net

X-ray Crystallography : Obtaining a single-crystal X-ray structure provides definitive proof of the three-dimensional arrangement of atoms in the solid state, which is invaluable for understanding intermolecular interactions and for computational modeling. nih.gov

Spectroscopic and Scattering Techniques : Fourier-transform infrared spectroscopy (FT-IR) can confirm functional groups, while techniques like Small-Angle X-ray Scattering (SAXS) could provide insights into the compound's aggregation behavior or its interaction with larger biological assemblies. researchgate.nettum.de

Table 3: Key Analytical Techniques for Characterization

Technique Information Provided
UHPLC-HRMS Accurate mass, molecular formula confirmation, purity analysis, metabolite identification. researchgate.net
NMR Spectroscopy Complete structural elucidation (connectivity and stereochemistry), conformational analysis. researchgate.net
X-ray Crystallography Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular forces. nih.gov
FT-IR Spectroscopy Identification of functional groups and bond vibrations. researchgate.net
HPLC / GC-MS Separation, purification, and identification of volatile compounds and isomers. mdpi.com

Computational Design of Enhanced Analogues

Computational chemistry and in silico screening are powerful tools for accelerating drug discovery. nih.gov Starting with the this compound scaffold, computational methods can be used to design new analogues with improved potency, selectivity, and pharmacokinetic properties.

The design process typically involves:

Target Identification : Identifying a specific biological target (e.g., an enzyme active site) based on preliminary biological screening.

Molecular Docking : Simulating the binding of the lead compound and its designed analogues into the 3D structure of the target protein to predict binding affinity and orientation. mdpi.comrsc.org

Pharmacophore Modeling : Identifying the key structural features essential for biological activity to guide the design of new molecules. mdpi.com

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of the ligand-protein complex in a biological environment to assess the stability of the interaction. mdpi.com

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter out candidates with poor drug-like characteristics.

This computational-driven approach allows for the rational design and prioritization of a small number of promising candidates for chemical synthesis and biological testing, saving significant time and resources. nih.govsemanticscholar.org

Contributions of this compound Research to Broader Chemical Biology Concepts

Research focused on this compound will contribute to several broader concepts in chemical biology and medicinal chemistry. The indole nucleus is a cornerstone of biologically active molecules, and studies on this specific derivative will add to our understanding of how halogenation and ring fusion influence biological activity. nih.gov

This research will provide valuable insights into:

Structure-Activity Relationships (SAR) : Systematically modifying the tetrahydrocyclopenta[b]indole (B8403719) core will generate critical SAR data, informing the design of future therapeutic agents targeting similar biological pathways.

Chemical Probes : Optimized analogues could serve as selective chemical probes to study the function of specific proteins or biological pathways, helping to unravel complex cellular processes.

Privileged Scaffolds : The work will further validate the tetrahydrocyclopenta[b]indole scaffold as a "privileged structure" capable of interacting with multiple biological targets, encouraging its use in the design of new compound libraries for drug discovery.

Halogen Bonding : The presence of the bromine atom may allow for halogen bonding interactions with biological targets, a type of non-covalent interaction that is increasingly recognized as important in rational drug design.

Ultimately, the exploration of this compound serves as a case study in the journey from a unique chemical entity to a potential tool for understanding and modulating biological systems.

Q & A

Q. What are the common synthetic routes for 5-bromoindole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives are synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with terminal alkynes in PEG-400:DMF (1:1) under CuI catalysis. After 12 hours, the crude product is extracted with ethyl acetate and purified via flash chromatography, yielding ~25% pure product . Key optimization parameters include:
  • Catalyst loading : 0.1–0.2 eq. CuI.
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature : Room temperature to 60°C, avoiding decomposition of heat-sensitive intermediates.

Table 1 : Comparative Synthesis Conditions and Yields

SubstrateCatalystSolventYield (%)Reference
3-(2-azidoethyl)-5-bromoindoleCuIPEG-400:DMF25
5-fluoroindole analogCuIPEG-400:DMF42

Q. How are structural and purity characteristics of 5-bromoindole derivatives validated?

  • Methodological Answer : Multi-spectral analysis is critical:
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.12–7.23 ppm for indole protons) and aliphatic chain resonances (e.g., δ 3.28 ppm for –CH2–N– groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 385.0461 for brominated triazole-linked indoles) .
  • TLC : Monitor reaction progress using ethyl acetate:hexane (70:30) as the mobile phase .

Q. What safety precautions are essential when handling brominated indole intermediates?

  • Methodological Answer : Brominated indoles may release toxic fumes (e.g., HBr) under heating. Mitigation strategies include:
  • PPE : N95 masks, gloves, and fume hoods for solvent handling .
  • Ventilation : Ensure adequate airflow during extractions and rotovap procedures.
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can discrepancies in NMR data for structurally similar bromoindole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example:
  • Solvent-dependent shifts : CDCl3 vs. DMSO-d6 can alter indole NH proton visibility. Use deuterated DMSO to observe exchangeable protons in tautomeric systems .
  • Dynamic effects : Low-temperature NMR (e.g., –40°C) can "freeze" conformational changes in aliphatic chains, resolving overlapping signals .

Q. What strategies improve the low yields (<30%) in CuAAC reactions of bromoindoles?

  • Methodological Answer : Yield limitations often stem from steric hindrance or competing side reactions. Solutions include:
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 1–2 hours, minimizing decomposition .
  • Pre-functionalized alkynes : Electron-deficient alkynes (e.g., ethynyl fluorobenzenes) enhance reactivity in click reactions .
  • Post-purification techniques : Use preparative HPLC instead of flash chromatography for higher-purity isolates .

Q. How can bromoindole scaffolds be modified to enhance biological activity (e.g., antimicrobial or antioxidant effects)?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • Substitution at C3 : Introducing triazole or imidazole groups improves antioxidant capacity by 40% in ischemia models .
  • Methylation : 1,2,3-Trimethylindole derivatives (e.g., 5-bromo-1,2,3-trimethylindole) show enhanced bioavailability due to reduced metabolic degradation .
  • Halogen variation : Replacing bromine with chlorine or fluorine alters lipophilicity, impacting cell membrane penetration .

Table 2 : Biological Activity of Modified Bromoindoles

DerivativeModificationBioactivity (IC50)Reference
Triazole-linkedC3-triazole12 µM (antioxidant)
1,2,3-TrimethylN-methylation8 µM (antibacterial)

Q. What computational methods predict the reactivity of bromoindole intermediates in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model:
  • Electrophilic substitution sites : Predict regioselectivity in bromination or cross-coupling reactions.
  • Transition states : Optimize reaction pathways for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

Contradictions and Data Gaps

  • Yield variability : reports 25% yield for bromoindole-triazole hybrids, while similar fluoroindole analogs achieve 42% . This suggests halogen electronegativity impacts reaction kinetics.
  • Biological activity : Some triazole derivatives show potent antioxidant effects , while methylated analogs prioritize antimicrobial activity . Target-specific optimization is essential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.